Okaramine B

Catalog No.
S629308
CAS No.
M.F
C33H34N4O5
M. Wt
566.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Okaramine B

Product Name

Okaramine B

IUPAC Name

(1Z,14R,16S,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione

Molecular Formula

C33H34N4O5

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C33H34N4O5/c1-18-30(4,5)36-23-14-10-8-12-21(23)31(40)27(42-6)32(41)28(39)35-16-15-29(2,3)25-20(19-11-7-9-13-22(19)34-25)17-24(35)26(38)37(32)33(18,31)36/h7-18,27,34,40-41H,1-6H3/b16-15-,24-17-/t18?,27?,31-,32-,33?/m0/s1

InChI Key

PNJDFZNVNWQTFD-SPCWNREDSA-N

Synonyms

okaramine B

Canonical SMILES

CC1C(N2C13C(C(C4(N3C(=O)C5=CC6=C(C(C=CN5C4=O)(C)C)NC7=CC=CC=C76)O)OC)(C8=CC=CC=C82)O)(C)C

Isomeric SMILES

CC1C(N2C13[C@@](C([C@]4(N3C(=O)/C/5=C/C6=C(C(/C=C\N5C4=O)(C)C)NC7=CC=CC=C76)O)OC)(C8=CC=CC=C82)O)(C)C

The exact mass of the compound Okaramine B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Okaramine B is a member of the okaramine family, which consists of bis-indole alkaloids primarily derived from the fermentation of Penicillium simplicissimum in soybean pulp. This compound has garnered attention due to its unique structure and significant biological activities, particularly its insecticidal properties. Okaramine B features a complex molecular architecture that includes an azetidine ring and an azocine ring, contributing to its potent effects on insect physiology.

. It is produced through a biosynthetic pathway that begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate. The initial step involves the condensation of two tryptophan molecules by nonribosomal peptide synthetase, followed by prenylation facilitated by dimethylallyl tryptophan synthase. The resulting structure undergoes various modifications, including cyclization and oxidation, to yield the final alkaloid .

Okaramine B exhibits notable biological activity, particularly as an insecticide. Research has demonstrated that it selectively activates glutamate-gated chloride channels (GluCl) in insects, which is crucial for its insecticidal action. Unlike other insecticides such as ivermectin, okaramine B shows minimal activity on human GABA receptors, indicating a potential for safer use in agricultural applications . The compound's mechanism involves rapid activation of GluCl channels, leading to paralysis and death in susceptible insect species .

The total synthesis of okaramine B has been achieved through various synthetic routes. A notable method includes an enantioselective total synthesis that employs selective reactions such as photooxidation and cyclization to construct the complex structure of the alkaloid. The synthesis typically involves multiple steps, including the formation of key intermediates that are carefully manipulated to achieve the desired final product .

Okaramine B is primarily investigated for its potential applications in pest control. Its selective action on insect ion channels presents a promising avenue for developing new insecticides that are less harmful to non-target organisms, including humans and beneficial insects. Furthermore, studies suggest that okaramines may play a role in plant defense mechanisms against herbivores, enhancing their utility in sustainable agriculture .

Interaction studies have focused on the effects of okaramine B on various ligand-gated ion channels in insects. It has been shown to activate GluCl channels effectively while having negligible effects on human GABA receptors at tested concentrations. This selectivity underscores its potential as an environmentally friendly insecticide that minimizes risks to human health . Additionally, comparative studies with other okaramines indicate variations in potency and selectivity based on structural differences, such as the presence of specific functional groups .

Okaramine B shares structural similarities with other compounds in the okaramine family and related indole alkaloids. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Okaramine ASimilar bis-indole structureInsecticidalLess potent than okaramine B
Okaramine CContains a hydroxypyrrolo coreInsecticidalDifferent cyclization pattern
IvermectinMacrocyclic lactoneBroad-spectrum insecticideTargets both insects and mammals
FipronilPhenylpyrazoleInsecticideActs on GABA receptors, affecting mammals too

Okaramine B's unique combination of structural features and selective biological activity distinguishes it from these compounds, making it a valuable candidate for further research and development in pest management strategies .

Okaramine B, an indole alkaloid, was first isolated in 1989 from the fermentation products of Penicillium simplicissimum AK-40 cultured on soybean pulp (okara) . This discovery emerged during a screen for insecticidal compounds, where okaramine B demonstrated potent activity against silkworm (Bombyx mori) larvae at concentrations as low as 0.1 μg/g of diet . Its structural complexity, featuring fused azocine and azetidine rings, distinguished it from other microbial metabolites and spurred further investigations into its biosynthesis and mode of action . Subsequent studies identified additional okaramine congeners (e.g., okaramines C–R), but okaramine B remains the most biologically active and well-characterized member of this family .

Classification and Nomenclature

Okaramine B belongs to the bis-indole alkaloid class, characterized by two indole moieties linked through a complex polycyclic framework. Its systematic IUPAC name is (1Z,4S,5R,14R,15S,16S,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.0³,¹⁶.0⁴,⁷.0⁴,¹⁴.0⁸,¹³.0²²,³⁰.0²⁴,²⁹]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione . The molecular formula is C₃₃H₃₄N₄O₅, with a molecular weight of 566.6 g/mol . Key structural features include:

  • A 2-dimethyl-3-methyl-azetidine ring critical for insecticidal activity .
  • A diketopiperazine core common to other fungal alkaloids .

Table 1: Key Molecular Properties of Okaramine B

PropertyValue
Molecular FormulaC₃₃H₃₄N₄O₅
Molecular Weight566.6 g/mol
IUPAC Name(1Z,4S,5R,14R,15S,16S,19Z)-...
CAS Registry Number117332-63-5
Optical Rotation[α]D +505° (c=0.09, MeOH)

Significance in Natural Product Chemistry

Okaramine B exemplifies the structural ingenuity of fungal secondary metabolites. Its biosynthesis involves non-ribosomal peptide synthetases (NRPS) and cytochrome P450 oxidases, which catalyze cyclization and oxidation steps to form its azetidine and azocine rings . Unlike synthetic insecticides, okaramine B exhibits species-specific activity, selectively targeting insect glutamate-gated chloride channels (GluCls) without affecting mammalian ion channels . This specificity positions it as a template for developing eco-friendly pest control agents .

Research Objectives and Overview

Recent studies focus on:

  • Biosynthetic Pathway Elucidation: Genetic knockout experiments have identified key enzymes (e.g., OkaB, OkaD) responsible for azetidine ring formation .
  • Structure-Activity Relationships (SAR): Modifications to the azocine ring or indole substituents alter insecticidal potency, guiding synthetic optimization .
  • Agricultural Applications: Field trials assess okaramine B’s efficacy against lepidopteran pests while minimizing ecological collateral damage .

XLogP3

3.4

Wikipedia

Okaramine B

Dates

Last modified: 07-20-2023

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